

The Role of Disodium Citrate Sesquihydrate in Biological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium citrate sesquihydrate*

Cat. No.: *B8208729*

[Get Quote](#)

Disodium citrate sesquihydrate, an acid salt of citric acid, is a critical component in the formulation of biological buffers, widely utilized by researchers, scientists, and drug development professionals. Its utility stems from its role in the broader citrate buffer system, which offers stable pH control over a mildly acidic range. This technical guide provides an in-depth exploration of its chemical properties, buffering mechanism, and diverse applications, complete with quantitative data and detailed experimental protocols.

Core Principles of the Citrate Buffer System

A buffer's primary function is to resist changes in pH, a critical requirement for most biological experiments and pharmaceutical formulations where pH stability is paramount for molecular structure and function.^{[1][2]} The effectiveness of the citrate buffer system, which includes **disodium citrate sesquihydrate**, is rooted in the properties of citric acid, a weak triprotic acid.

Citric acid ($\text{H}_3\text{C}_6\text{H}_5\text{O}_7$) can donate three protons in a stepwise manner, resulting in a solution containing a mixture of citric acid and its conjugate bases: monosodium citrate, disodium citrate, and trisodium citrate. The equilibrium between these species is what confers the buffering capacity. The specific pH of the buffer is determined by the relative concentrations of the acid and its conjugate bases, as described by the Henderson-Hasselbalch equation.

The buffering action of a solution containing disodium citrate involves the citrate ions neutralizing excess hydrogen (H^+) or hydroxide (OH^-) ions, thereby maintaining a stable pH.^[3] ^[4] This makes the citrate buffer system particularly effective in the pH range of 3.0 to 6.2.^{[5][6]} ^[7]

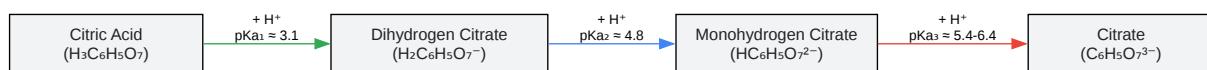
Quantitative Data for Disodium Citrate Sesquihydrate and Citrate Buffers

For accurate and reproducible experimental work, a clear understanding of the quantitative parameters of buffer components is essential.

Table 1: Physicochemical Properties of **Disodium Citrate Sesquihydrate**

Property	Value
Chemical Formula	<chem>Na2C6H6O7 · 1.5H2O</chem> [8]
Molecular Weight	263.11 g/mol
Synonyms	Disodium hydrogen citrate sesquihydrate, Citric acid disodium salt sesquihydrate [8] [9]
Appearance	White crystalline powder

Table 2: Dissociation Constants (pKa) of Citric Acid


The buffering range of citrate is dictated by the three pKa values of citric acid. There is some variation in the reported values in the literature, which can influence the precise buffering capacity at different pH levels.

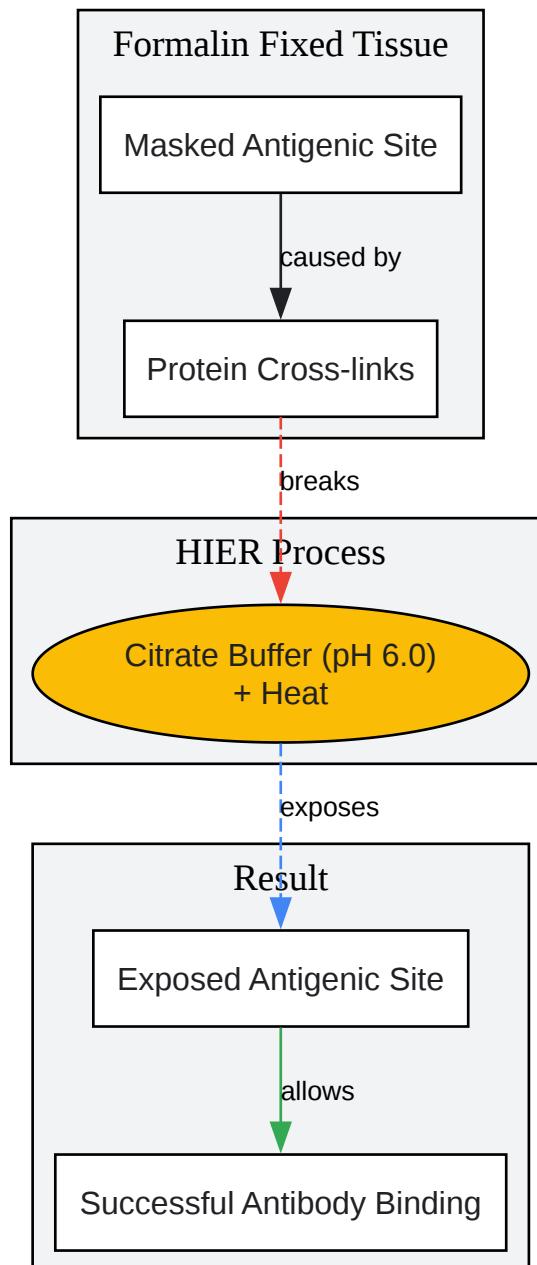
pKa Value	Reported Value 1 [10]	Reported Value 2 [10]
pKa ₁	3.13	3.10
pKa ₂	4.76	4.80
pKa ₃	6.40	5.40

Note: The discrepancy in pKa₃ values highlights the importance of empirical pH measurement and adjustment when preparing citrate buffers for specific applications.

The Buffering Mechanism of Citrate

The versatility of the citrate buffer system is visually represented by the stepwise dissociation of citric acid. Each dissociation step has a corresponding pKa value around which the buffer is most effective.

[Click to download full resolution via product page](#)


Caption: Stepwise dissociation of citric acid.

Applications in Research and Drug Development

Disodium citrate sesquihydrate is a component of citrate buffers used in a wide array of applications due to its buffering capacity, stability, and affordability.[11]

- **Nucleic Acid Isolation:** Citrate buffers are used in RNA and DNA isolation protocols because they effectively prevent base hydrolysis and auto-degradation, ensuring the integrity of the extracted nucleic acids.[6][7][11]
- **Antigen Retrieval in Immunohistochemistry:** A key application is in heat-induced antigen retrieval (HIER).[5] Formalin fixation creates protein cross-links that can mask antigenic sites. Heating tissue sections in a citrate buffer (typically pH 6.0) breaks these cross-links, exposing the antigens for improved antibody detection and staining intensity.[6][7][12]
- **Protein Stabilization and Crystallization:** In protein science, citrate buffers are used to maintain a stable pH environment, which is crucial for protein structure and function. They are effective in protein drying, purification, and crystallization protocols, helping to prevent oxidation and misfolding.[11]
- **Pharmaceutical Formulations:** In drug development, disodium citrate is used as an excipient. It functions as a pH-buffering agent to maintain the stability and efficacy of active pharmaceutical ingredients (APIs).[4] It also acts as a sequestering agent, binding metal ions that could catalyze degradation reactions.[4]

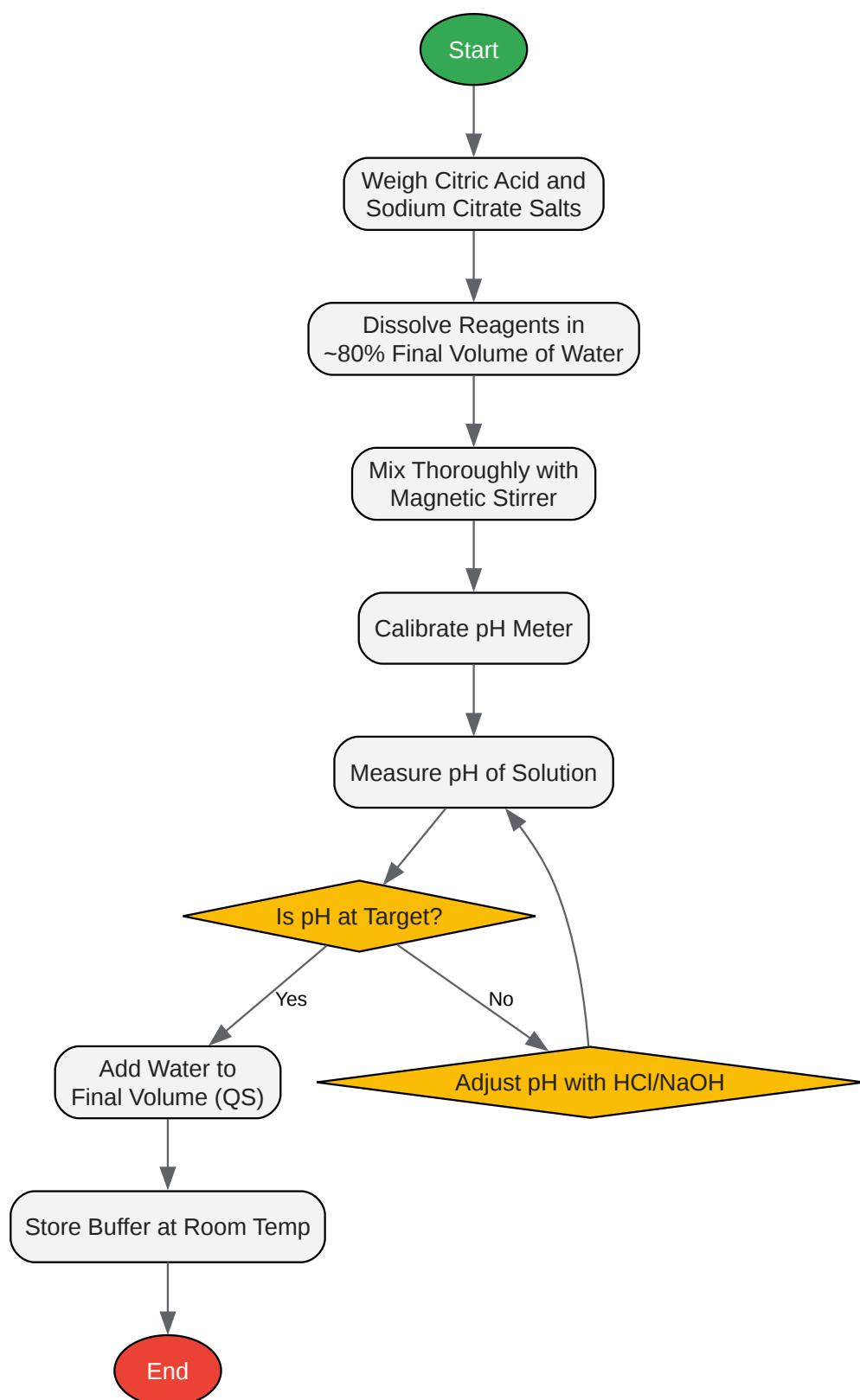
- Anticoagulation: The citrate ion is a potent chelating agent for calcium ions (Ca^{2+}).^[4] By binding calcium, which is a necessary cofactor in the coagulation cascade, citrate acts as an effective anticoagulant in blood collection tubes and for preserving blood in blood banks.^[4] [\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of Heat-Induced Antigen Retrieval.

Experimental Protocol: Preparation of 0.1 M Citrate Buffer

This section provides a detailed methodology for preparing a 0.1 M citrate buffer. The example below is for a target pH of 6.0.


Materials and Equipment:

- Citric Acid Monohydrate (MW: 210.14 g/mol) or Anhydrous Citric Acid (MW: 192.12 g/mol)
- Sodium Citrate Dihydrate (MW: 294.10 g/mol) or Trisodium Citrate Dihydrate (MW: 294.1 g/mol)
- **Disodium Citrate Sesquihydrate** can also be used as a primary component.
- Distilled or deionized water
- Beakers and graduated cylinders
- Magnetic stirrer and stir bar
- Calibrated pH meter
- 0.1 M HCl and 0.1 M NaOH for pH adjustment

Protocol:

- Prepare Stock Solutions (Optional but Recommended):
 - Solution A (0.1 M Citric Acid): Dissolve 19.21 g of anhydrous citric acid in distilled water and bring the final volume to 1 L.[14]
 - Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 L.
- Buffer Preparation (for 1 L of 0.1 M Citrate Buffer, pH 6.0):
 - Add approximately 800 mL of distilled water to a beaker.[14]

- Weigh and dissolve 3.358 g of anhydrous citric acid into the water.[14]
- Weigh and dissolve 24.269 g of sodium citrate dihydrate into the solution.[14]
- Place the beaker on a magnetic stirrer and mix until all solids are completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.
- Immerse the pH electrode in the buffer solution and monitor the reading.
- Carefully adjust the pH to 6.0 by adding small volumes of 0.1 M HCl or 0.1 M NaOH as needed.[14]
- Once the target pH is stable, transfer the solution to a 1 L graduated cylinder.
- Add distilled water to bring the final volume to exactly 1 L.[14]
- Store the buffer at room temperature, where it is stable for up to 3 months.[6][7]

[Click to download full resolution via product page](#)

Caption: Workflow for Citrate Buffer Preparation.

Conclusion

Disodium citrate sesquihydrate is an integral component of the versatile citrate buffer system. Its ability to maintain a stable pH in the mildly acidic range makes it indispensable for a multitude of applications in biological research and pharmaceutical development. From preserving the integrity of nucleic acids and proteins to enhancing the efficacy of immunohistochemical staining and stabilizing drug formulations, citrate buffers provide a reliable and cost-effective solution. A thorough understanding of its chemical properties and adherence to precise preparation protocols, as outlined in this guide, is crucial for achieving accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citrate Buffer [protocols.io]
- 2. msesupplies.com [msesupplies.com]
- 3. homework.study.com [homework.study.com]
- 4. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 7. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Disodium citrate - Wikipedia [en.wikipedia.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. newprairiepress.org [newprairiepress.org]
- 11. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 12. biocompare.com [biocompare.com]
- 13. Trisodium citrate - Wikipedia [en.wikipedia.org]
- 14. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- To cite this document: BenchChem. [The Role of Disodium Citrate Sesquihydrate in Biological Buffers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8208729#what-is-the-role-of-disodium-citrate-sesquihydrate-in-biological-buffers\]](https://www.benchchem.com/product/b8208729#what-is-the-role-of-disodium-citrate-sesquihydrate-in-biological-buffers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com